6-Méthoxyharmala

Vue d'ensemble

Description

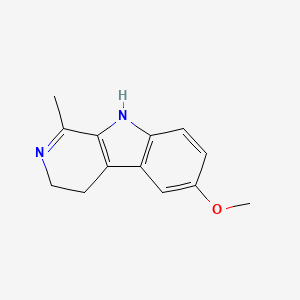

Le méthoxy-6-harmala, également connu sous le nom de 6-méthoxy-1-méthyl-3,4-dihydro-2-carboline, est un dérivé de la β-carboline. Ce composé est structurellement lié à d'autres alcaloïdes harmala et est connu pour ses propriétés psychoactives. Il a été isolé de certaines plantes, notamment celles de la famille des Virola .

Applications De Recherche Scientifique

Methoxy-6-harmalan has several scientific research applications:

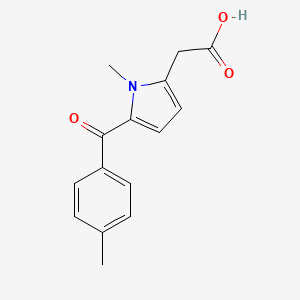

Chemistry: It is used as a reactant in the synthesis of other β-carboline derivatives.

Mécanisme D'action

Target of Action

The primary target of 6-Methoxyharmalan is the Serotonin 2c (5-HT2c) receptor . The 5-HT2c receptor is a subtype of the serotonin receptor that plays a significant role in mood and anxiety behaviors.

Mode of Action

6-Methoxyharmalan interacts with its target, the 5-HT2c receptor, leading to changes in the receptor’s activity . .

Biochemical Pathways

It is known that β-carbolines, the class of compounds to which 6-methoxyharmalan belongs, can interfere with normal metabolic processes within cells . They typically combine with enzymes to disrupt DNA and RNA synthesis, leading to the death of rapidly proliferating cells, especially malignant ones .

Result of Action

It is known that β-carbolines can lead to the death of rapidly proliferating cells, especially malignant ones .

Action Environment

Environmental factors can influence the action, efficacy, and stability of drugs . Factors such as age, physiological state, disease state, genetic factors, and interactions with other drugs can all influence drug response . .

Analyse Biochimique

Biochemical Properties

6-Methoxyharmalan plays a significant role in biochemical reactions, particularly as a weak serotonin inhibitor . It interacts with various enzymes and proteins, including hydroxyindole-O-methyltransferase (HIOMT), which is involved in its synthesis from melatonin . Additionally, 6-Methoxyharmalan binds to serotonin 5-HT1 and 5-HT2 receptors, dopamine D2 receptors, and benzodiazepine receptors . These interactions suggest its involvement in modulating neurotransmitter systems and influencing psychotropic effects.

Cellular Effects

6-Methoxyharmalan affects various cell types and cellular processes. It has been shown to bind to serotonin receptors, influencing cell signaling pathways and gene expression . This compound can modulate cellular metabolism by affecting the activity of enzymes involved in neurotransmitter synthesis and degradation. The impact on cell function includes alterations in cell signaling, which may lead to changes in cellular behavior and physiological responses.

Molecular Mechanism

The molecular mechanism of 6-Methoxyharmalan involves its binding interactions with biomolecules. It acts as a serotonin antagonist by binding to serotonin receptors, thereby inhibiting serotonin’s effects . This inhibition can lead to changes in gene expression and enzyme activity, affecting neurotransmitter levels and signaling pathways. Additionally, 6-Methoxyharmalan’s interaction with HIOMT suggests its role in the synthesis of other bioactive compounds from melatonin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Methoxyharmalan have been observed to change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH . Long-term studies have shown that 6-Methoxyharmalan can have sustained effects on cellular function, including prolonged inhibition of serotonin receptors and modulation of neurotransmitter levels . These temporal effects are crucial for understanding its potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of 6-Methoxyharmalan vary with different dosages in animal models. At low doses, it exhibits mild psychoactive effects, while higher doses can lead to more pronounced behavioral changes . Studies have shown that there is a threshold effect, where the compound’s impact on neurotransmitter systems becomes significant at certain concentrations. High doses of 6-Methoxyharmalan may also result in toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

6-Methoxyharmalan is involved in several metabolic pathways, primarily related to its synthesis and degradation. It is synthesized from melatonin through the action of HIOMT, which methylates acetylserotonin . This pathway highlights the compound’s connection to the pineal gland and its role in regulating circadian rhythms. Additionally, 6-Methoxyharmalan’s metabolism involves interactions with enzymes that modulate neurotransmitter levels, affecting metabolic flux and metabolite concentrations .

Transport and Distribution

Within cells and tissues, 6-Methoxyharmalan is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity, as it determines the sites of action and the extent of its effects on cellular processes.

Subcellular Localization

6-Methoxyharmalan’s subcellular localization is influenced by targeting signals and post-translational modifications. It is directed to specific compartments or organelles, where it exerts its effects on cellular function . The compound’s localization within the cell can affect its activity and interactions with other biomolecules, highlighting the importance of understanding its subcellular dynamics for therapeutic applications.

Méthodes De Préparation

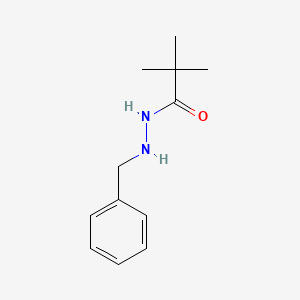

Voies de synthèse et conditions de réaction : Le méthoxy-6-harmala peut être synthétisé selon plusieurs méthodes. Une approche courante implique la cyclisation de dérivés de la 6-méthoxytryptamine. La réaction de Bischler-Napieralski est souvent utilisée, où la 6-méthoxytryptamine est traitée avec un chlorure d'acide approprié pour former la β-carboline correspondante .

Méthodes de production industrielle : La production industrielle du méthoxy-6-harmala implique généralement une synthèse à grande échelle utilisant la réaction de Bischler-Napieralski. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une grande pureté. Le produit est ensuite purifié par des techniques de cristallisation ou de chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : Le méthoxy-6-harmala subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former les quinones correspondantes.

Réduction : Les réactions de réduction peuvent le convertir en dérivés tétrahydro.

Substitution : Les réactions de substitution électrophile peuvent introduire différents groupes fonctionnels sur le cycle aromatique.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs fréquemment utilisés.

Substitution : Des réactifs tels que les halogènes, les agents nitrants et les agents sulfonants sont utilisés en conditions acides ou basiques.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent diverses β-carbolines substituées et des dérivés tétrahydro .

4. Applications de la recherche scientifique

Le méthoxy-6-harmala a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme réactif dans la synthèse d'autres dérivés de la β-carboline.

5. Mécanisme d'action

Le méthoxy-6-harmala exerce ses effets principalement par l'interaction avec les récepteurs des neurotransmetteurs. Il se lie aux récepteurs de la sérotonine (5-HT), aux récepteurs de la dopamine et aux récepteurs des benzodiazépines. Cette liaison module l'activité de ces neurotransmetteurs, ce qui conduit à ses effets psychoactifs . Le composé inhibe également la monoamine oxydase, une enzyme responsable de la dégradation des neurotransmetteurs, augmentant ainsi leurs niveaux dans le cerveau .

Comparaison Avec Des Composés Similaires

Le méthoxy-6-harmala est similaire à d'autres dérivés de la β-carboline tels que :

- Harmine

- Harmaline

- Tétrahydroharmine

- 6-méthoxy-1,2,3,4-tétrahydroharmane

Unicité : Le méthoxy-6-harmala est unique en raison de son groupe méthoxy spécifique en position 6, qui influence son affinité de liaison et son activité à divers récepteurs. Cette caractéristique structurelle le distingue des autres β-carbolines et contribue à son profil pharmacologique distinct .

Propriétés

IUPAC Name |

6-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-8-13-10(5-6-14-8)11-7-9(16-2)3-4-12(11)15-13/h3-4,7,15H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBHRMFLDKKSCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCC2=C1NC3=C2C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80957306, DTXSID10901872 | |

| Record name | 6-Methoxy-1-methyl-3,4-dihydro-2H-pyrido[3,4-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80957306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_1047 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10901872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3589-73-9 | |

| Record name | 6-Methoxyharmalan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3589-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Methoxyharmalan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003589739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methoxy-1-methyl-3,4-dihydro-2H-pyrido[3,4-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80957306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-METHOXYHARMALAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43F45VJV8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

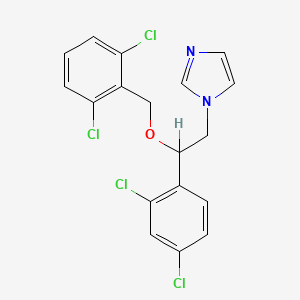

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

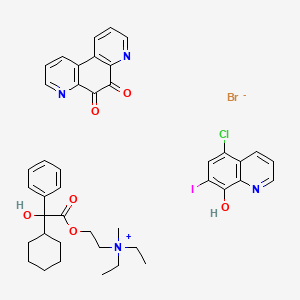

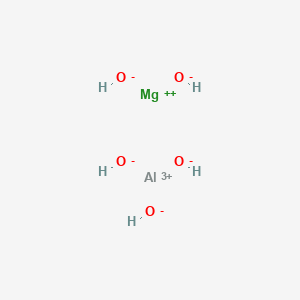

Feasible Synthetic Routes

Q1: Can you provide the structural characterization of 6-methoxyharmalan, including its molecular formula, weight, and spectroscopic data?

A1: While the provided research papers discuss the biological activity of 6-methoxyharmalan, they do not delve into detailed spectroscopic data. For comprehensive structural characterization, refer to specialized chemical databases or literature focusing on its spectroscopic analysis.

Q2: How does the structure of 6-methoxyharmalan relate to its activity as a serotonin and dopamine uptake inhibitor?

A5: Research comparing various tetrahydro-β-carbolines (THBCs) and tryptamines, including 6-methoxyharmalan, revealed structure-activity relationships for serotonin and dopamine uptake inhibition in human blood platelets []. The study found that THBCs, including 6-methoxyharmalan, were generally more potent inhibitors of serotonin uptake than dopamine uptake []. Interestingly, in contrast to findings in rat brain synaptosomes, THBCs demonstrated higher potency in platelets compared to corresponding tryptamines with a freely rotating ethylamine side chain []. This suggests that the rigidity conferred by the beta-carboline ring structure in 6-methoxyharmalan might be important for its interaction with serotonin transporters in platelets.

Q3: Does 6-methoxyharmalan exhibit any effects on calcium channels in smooth muscle?

A7: While 6-methoxyharmalan itself is not directly studied, other harmala alkaloids, structurally similar to 6-methoxyharmalan, have demonstrated inhibitory effects on calcium channels in vascular and intestinal smooth muscles []. The potency and selectivity of these effects varied depending on the specific structural modifications of the alkaloid []. This suggests that 6-methoxyharmalan might also interact with calcium channels, but further research is needed to confirm and characterize its specific effects.

Q4: How does 6-methoxyharmalan compare to other beta-carbolines in terms of its ability to substitute for ibogaine in drug discrimination studies in rats?

A8: In rats trained to discriminate ibogaine, 6-methoxyharmalan was the only beta-carboline tested that fully substituted for ibogaine's discriminative stimulus effects []. This suggests that 6-methoxyharmalan might share some pharmacological properties with ibogaine, although the specific mechanisms underlying this observation require further investigation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

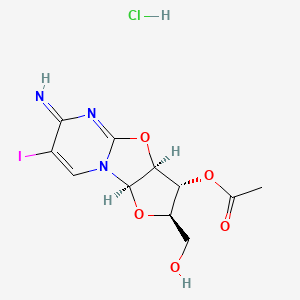

![Trimethyl-[[3-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium](/img/structure/B1215853.png)

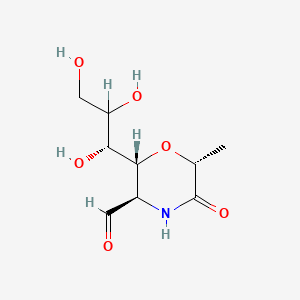

![[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]urea](/img/structure/B1215861.png)